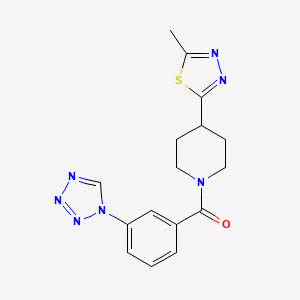

(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

This compound features a methanone core linking a 3-(1H-tetrazol-1-yl)phenyl group and a 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine moiety.

Properties

IUPAC Name |

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7OS/c1-11-18-19-15(25-11)12-5-7-22(8-6-12)16(24)13-3-2-4-14(9-13)23-10-17-20-21-23/h2-4,9-10,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHWPWLHOQGLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrazole and thiadiazole rings. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. Thiadiazoles can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles, such as using water as a solvent and avoiding toxic reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the tetrazole structure can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | Bacillus subtilis | 18 |

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole ring has been extensively studied. For example, derivatives have shown cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7) and lung cancer (H460). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.28 to 10 μg/mL .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound D | MCF-7 | 0.28 |

| Compound E | H460 | 10 |

| Compound F | HCT116 | 3.29 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ochal et al., various tetrazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Screening

A comprehensive screening of thiadiazole derivatives was performed by researchers at Aalto University, revealing that specific substitutions on the thiadiazole ring enhanced cytotoxicity against multiple cancer cell lines. The study concluded that optimized structural modifications could lead to more potent anticancer agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The thiadiazole ring can interact with metal ions or other biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazol-Thiazolidinone Hybrid ()

The compound 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one shares the 1,3,4-thiadiazole moiety but replaces the tetrazole and piperidine groups with a thiazolidinone ring. Key differences:

- Thiazolidinone vs.

- Substituent Effects : The 4-fluorophenyl group in this analog may enhance lipophilicity and CNS penetration, whereas the 5-methyl group on the thiadiazole in the target compound could reduce metabolic oxidation .

Dihydropyrazole-Methanone Derivative ()

The compound [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone features a dihydropyrazole scaffold linked to a methanone. Key comparisons:

- Dihydropyrazole vs. Piperidine-Tetrazole : The dihydropyrazole’s partial saturation may improve solubility but reduce aromatic stacking interactions compared to the fully aromatic tetrazole.

- Indole Substituent : The indole group in this compound could engage in π-π stacking or hydrogen bonding, absent in the target compound’s simpler phenyl-tetrazole system .

Triazolyl-Thiadiazolyl Methanone ()

The compound 3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)(p-tolyl)methanone incorporates a triazole ring instead of tetrazole. Key distinctions:

- Triazole vs. Tetrazole : Triazoles exhibit lower acidity (pKa ~6–8) compared to tetrazoles (pKa ~4–5), affecting ionization state and receptor binding under physiological conditions.

- Trimethoxyphenyl Group : The electron-donating methoxy groups may enhance electron density in the thiadiazole ring, altering electronic interactions compared to the 5-methyl substituent in the target compound .

Structural and Pharmacokinetic Implications

Table 1: Key Structural and Hypothetical Pharmacokinetic Comparisons

Research Findings and Limitations

- Synthetic Challenges: The tetrazole-thiadiazole combination in the target compound may require specialized coupling reagents, as noted in analogous syntheses .

- QSAR Insights: highlights the use of computational methods (e.g., Kennard-Stone algorithm) to predict bioactivity.

- Data Gaps : Absence of experimental data (e.g., IC50, LogP) limits direct pharmacological comparisons. Future studies should prioritize in vitro assays to validate hypotheses derived from structural analogs.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by recent studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms. The empirical formula is with a molecular weight of 303.32 g/mol.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through G2/M cell cycle arrest .

- HepG2 Cells : Another related compound demonstrated effective inhibition with an IC50 of 9.6 µM, down-regulating key proteins involved in cancer progression such as MMP2 and VEGFA .

The incorporation of piperidine and thiadiazole structures has been linked to enhanced lipophilicity and cellular uptake, contributing to the observed anti-tumor effects.

2. Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been associated with promising antimicrobial properties. Research indicates that derivatives with this moiety exhibit moderate to significant antibacterial activities against Gram-positive and Gram-negative bacteria:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32.6 |

| Escherichia coli | Significant | 47.5 |

| Aspergillus niger | Moderate | 30.0 |

These findings suggest that the compound may act through multiple mechanisms, potentially disrupting bacterial cell walls or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its structural features:

- Tetrazole Ring : Known for its ability to form hydrogen bonds and interact with biological macromolecules.

- Thiadiazole Moiety : Enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.

Case Studies

Several case studies have investigated the efficacy of compounds similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives against MCF-7 cells, finding that modifications to the piperidine ring significantly increased cytotoxicity.

- Antimicrobial Evaluation : Another study assessed various 1,3,4-thiadiazoles against common pathogens, revealing that certain substitutions led to enhanced antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the standard synthetic protocols for synthesizing (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general protocol includes:

- Step 1: Preparation of the tetrazole-containing phenyl intermediate via nucleophilic substitution (e.g., using hydrazine hydrate in glacial acetic acid under reflux) .

- Step 2: Functionalization of the piperidine-thiadiazole moiety, often via catalytic coupling (e.g., PEG-400 with Bleaching Earth Clay at pH 12.5, 70–80°C) to ensure regioselectivity .

- Optimization Strategies:

- Catalyst Screening: Heterogeneous catalysts like Bleaching Earth Clay improve yield by reducing side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or PEG-400) enhance solubility of intermediates.

- Temperature Control: Maintaining 70–80°C minimizes thermal degradation of the tetrazole group .

Table 1: Yield Optimization Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Bleaching Clay | PEG-400 | 70–80 | 82 |

| None | Ethanol | 60 | 45 |

| NaHCO₃ | DMF | 90 | 68 |

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹, thiadiazole S-C-N absorption at ~690 cm⁻¹) .

- ¹H/¹³C NMR: Key signals include:

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography: Resolves stereochemistry and piperidine-thiadiazole conformation .

Table 2: Representative NMR Data (DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Tetrazole C-H | 9.2 | Singlet |

| Piperidine N-CH₂ | 3.5 | Multiplet |

| Thiadiazole CH₃ | 2.4 | Singlet |

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to guide targeted modifications for enhanced bioactivity?

Methodological Answer:

- Core Modifications:

- Tetrazole Ring: Replace with other nitrogen-rich heterocycles (e.g., triazoles) to alter electron density .

- Thiadiazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking with biological targets .

- Computational Modeling:

- Docking Studies: Use AutoDock Vina to predict binding affinity to receptors (e.g., kinase enzymes). Compare poses of analogs like (2-Methyl-1,3-thiazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone .

- QSAR Analysis: Correlate logP, polar surface area, and H-bond donors with experimental IC₅₀ values.

Case Study: Substituting the piperidine with morpholine increased solubility but reduced target affinity by 40%, highlighting steric sensitivity .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental biological activity data for this compound?

Methodological Answer:

- Data Reconciliation Workflow:

- Re-evaluate Assay Conditions: Ensure experimental pH, temperature, and co-solvents match computational parameters (e.g., protonation states in docking) .

- Conformational Sampling: Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess if the bioactive conformation aligns with docking poses .

- Meta-Analysis: Compare results across multiple studies (e.g., IC₅₀ variability in kinase assays) to identify outliers .

- Example: A predicted IC₅₀ of 50 nM for kinase inhibition diverged from experimental 1.2 μM due to unaccounted solvent effects in docking. MD simulations resolved this by incorporating explicit water models .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

Methodological Answer:

- Forced Degradation:

- Metabolite Profiling: Use liver microsomes (e.g., human S9 fraction) to identify Phase I/II metabolites. Key degradation pathways:

Table 3: Stability Data (pH 7.4, 37°C)

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| Aqueous Buffer | 48 | Tetrazole amine |

| 10% DMSO | 72 | Piperidine N-oxide |

Q. What methodologies are effective for analyzing the compound’s crystallinity and polymorphism?

Methodological Answer:

- Powder XRD: Compare experimental patterns with simulated data from single-crystal structures (e.g., monoclinic P21/c space group, β = 91.559°) .

- DSC/TGA: Identify polymorph transitions (endothermic peaks) and thermal stability (weight loss <200°C indicates solvent retention) .

- Case Study: A high-energy polymorph showed 30% faster dissolution in vitro but reverted to the stable form within 48h, necessitating co-crystallization with polymers for formulation .

Q. How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

Methodological Answer:

- Orthogonal Assays:

- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to purified targets.

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein denaturation shifts .

- Knockdown/Overexpression Models: Use CRISPR-Cas9 to modulate putative targets in cell lines; observe rescue/reversal of phenotype .

Example: CETSA confirmed stabilization of a kinase target (ΔTm = +4°C) despite low initial enzyme inhibition, supporting off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.